molecular formula C8H19NOS B8527153 N-ethyl-3-propylsulfinylpropan-1-amine

N-ethyl-3-propylsulfinylpropan-1-amine

Cat. No.: B8527153
M. Wt: 177.31 g/mol
InChI Key: MNZUQICTERRLAY-UHFFFAOYSA-N
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Description

N-ethyl-3-propylsulfinylpropan-1-amine is a tertiary amine characterized by a propan-1-amine backbone substituted with an ethyl group at the nitrogen atom and a propylsulfinyl (-SO-propyl) group at the 3-position.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The following table compares N-ethyl-3-propylsulfinylpropan-1-amine with analogous amines from the evidence, focusing on substituent-driven differences:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence Source
This compound Ethyl (N), Propylsulfinyl (C3) C8H19NOS ~177.3 (calculated) Polar, potential redox activity Inferred
N-(2-chloroethyl)-N-methylpropan-1-amine Chloroethyl (N), Methyl (N) C6H14ClN 135.64 Schedule 2B10; likely neurotoxic
N,N-diethyl-3-(2,6-xylyl)propan-1-amine Diethyl (N), 2,6-dimethylphenyl (C3) C15H25N 219.37 Lipophilic; potential CNS applications
N-(3,4-Dimethoxyphenethyl)-3-(4-((3-isopropyl-1-methyl-1H-indol-2-yl)sulfonyl)phenoxy)-N-methylpropan-1-amine Sulfonyl-indole (C3), Dimethoxyphenethyl (N) C32H40N2O5S 564.74 High density (1.15 g/cm³), research compound

Key Observations:

  • Reactivity : Sulfinyl groups are redox-active, unlike the sulfonyl group in , which is more stable. This may render the target compound susceptible to oxidation or reduction under specific conditions.

Limitations of Current Data

Direct experimental data on this compound is absent in the provided evidence. Further studies are needed to validate predicted properties like solubility, stability, and biological activity.

Properties

Molecular Formula

C8H19NOS

Molecular Weight

177.31 g/mol

IUPAC Name

N-ethyl-3-propylsulfinylpropan-1-amine

InChI

InChI=1S/C8H19NOS/c1-3-7-11(10)8-5-6-9-4-2/h9H,3-8H2,1-2H3

InChI Key

MNZUQICTERRLAY-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)CCCNCC

Origin of Product

United States

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